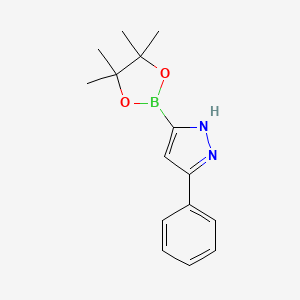

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

説明

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a phenyl group at the 3-position and a pinacol boronate ester at the 5-position of the pyrazole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are pivotal in pharmaceutical and agrochemical research .

特性

分子式 |

C15H19BN2O2 |

|---|---|

分子量 |

270.14 g/mol |

IUPAC名 |

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,18) |

InChIキー |

FXCXCGOXLXQNDF-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The phenyl and pyrazole groups contribute to its binding affinity and specificity towards various biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Substituent Position: The placement of the phenyl group at the 3-position (target compound) versus the 1-position (e.g., 1-phenyl analog) alters steric and electronic environments.

- Boronates : All analogs share the pinacol boronate ester, enabling Suzuki-Miyaura couplings. However, the electron-withdrawing nature of adjacent substituents (e.g., trifluoromethyl in ) can modulate boron's electrophilicity, affecting coupling efficiency .

生物活性

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is with a molecular weight of approximately 284.2 g/mol. The structure includes a pyrazole ring substituted with a phenyl group and a dioxaborolane moiety, which may influence its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole exhibit significant antiparasitic effects. For instance, studies on related pyrazole derivatives have shown potent activity against Plasmodium species with effective concentrations (EC50) in the low micromolar range. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity .

The proposed mechanism of action for pyrazole derivatives involves interference with critical metabolic pathways in parasites. For example, the inhibition of specific enzymes essential for parasite survival has been documented. The dioxaborolane group may enhance the compound's ability to interact with target proteins due to its unique electronic properties.

Study 1: Antiparasitic Efficacy

A study investigating the efficacy of related pyrazole compounds reported that modifications at the 4-position significantly affected their activity against P. falciparum. The most potent derivative exhibited an EC50 value of 0.010 μM . This highlights the importance of structural variations in optimizing biological activity.

Study 2: Metabolic Stability

Another research effort focused on metabolic stability revealed that certain substitutions could enhance the compound's half-life in biological systems. For instance, derivatives with methyl or methoxy groups showed improved stability compared to unsubstituted analogs . This finding suggests that careful design can lead to compounds with favorable pharmacokinetic profiles.

Data Table: Biological Activity Overview

| Compound Name | EC50 (μM) | Target Organism | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | 0.010 | P. falciparum | Enzyme inhibition |

| Pyrazole B | 0.064 | P. berghei | Metabolic pathway disruption |

| Pyrazole C | >10 | Non-targeted | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。